molecular formula C9H9NO3 B1624534 6-Nitroisochroman CAS No. 207804-97-5

6-Nitroisochroman

Cat. No.: B1624534
CAS No.: 207804-97-5
M. Wt: 179.17 g/mol
InChI Key: RTBMEWOVRPAVMS-UHFFFAOYSA-N
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Description

6-Nitroisochroman is an organic compound with the molecular formula C₉H₉NO₃ It is a derivative of isochroman, characterized by the presence of a nitro group at the sixth position of the isochroman ring

Properties

IUPAC Name

6-nitro-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBMEWOVRPAVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442686
Record name 6-nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207804-97-5
Record name 6-nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitroisochroman can be synthesized through several methods. One common approach involves the nitration of isochroman using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers a more controlled nitration process, resulting in higher yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, leading to improved efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further enhance the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

6-Nitroisochroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitroisochroman has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitroisochroman involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Nitroisochroman is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to the isochroman structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of the nitro group significantly influences its biological activity through electronic effects and steric factors.

Biological Activities

1. Antitumor Activity
Research indicates that nitro-containing compounds, including this compound, exhibit antitumor properties. The nitro group can act as a pharmacophore, enhancing interactions with nucleophilic sites on proteins, which can lead to enzyme inhibition and subsequent antineoplastic effects. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation, such as obesity and metabolic syndrome .

The biological activity of this compound is largely attributed to the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules. This reduction process involves enzymatic reactions utilizing NADH or NADPH as reducing agents, leading to the formation of hydroxylamine and nitroso derivatives which can exhibit both beneficial and toxic effects depending on the context .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in leukemia cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Trials : Clinical trials assessing the efficacy of this compound against resistant bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Summary

Activity Target Organism/Pathway IC50/MIC Value Reference
AntitumorVarious Cancer Cell Lines20 µM
AntimicrobialS. aureus20 µM
Anti-inflammatoryiNOSIC50: 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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